molecular formula C14H26O3 B096587 5-Oxomyristic acid CAS No. 16424-31-0

5-Oxomyristic acid

Cat. No.: B096587
CAS No.: 16424-31-0
M. Wt: 242.35 g/mol
InChI Key: KGKVVLCMDWQMOR-UHFFFAOYSA-N
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Description

5-Oxomyristic acid is a saturated 14-carbon fatty acid derivative featuring a ketone group at the 5th position (C5). Its molecular formula is C₁₄H₂₆O₃, combining the hydrophobic alkyl chain of myristic acid with a polar ketone moiety. This structural duality confers unique physicochemical properties, such as altered solubility and reactivity compared to non-oxidized fatty acids. The ketone group at C5 may influence intermolecular interactions, such as hydrogen bonding, and modulate enzyme binding in biochemical processes.

Properties

CAS No.

16424-31-0

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

5-oxotetradecanoic acid

InChI

InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-10-13(15)11-9-12-14(16)17/h2-12H2,1H3,(H,16,17)

InChI Key

KGKVVLCMDWQMOR-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)CCCC(=O)O

Canonical SMILES

CCCCCCCCCC(=O)CCCC(=O)O

Other CAS No.

16424-31-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Oxomyristic Acid vs. 5-Oxohexanoic Acid
Property This compound 5-Oxohexanoic Acid
Chain Length 14 carbons 6 carbons
Oxo Position C5 C5
Molecular Formula C₁₄H₂₆O₃ C₆H₁₀O₃
Lipophilicity High (long alkyl chain) Moderate (shorter chain)
Biological Role Potential lipid signaling Metabolic intermediate

Key Differences :

  • The extended carbon chain of this compound enhances membrane permeability and protein-binding avidity compared to shorter-chain analogs like 5-oxohexanoic acid.
  • Shorter-chain oxo-acids are more water-soluble and may participate in central metabolic cycles (e.g., ketolysis), whereas this compound’s hydrophobicity suggests roles in membrane-associated signaling.
This compound vs. 3-Oxomyristic Acid
Property This compound 3-Oxomyristic Acid
Oxo Position C5 C3
Reactivity Stable ketone Prone to β-oxidation cleavage
Enzyme Specificity Likely distinct substrates Substrate for β-ketoacyl-CoA

Key Differences :

  • The position of the ketone group determines metabolic fate. 3-Oxo derivatives are intermediates in β-oxidation, while 5-oxo placement may evade this pathway, prolonging bioavailability .
  • Steric hindrance from the C5 ketone in this compound could limit interactions with enzymes adapted to C3-specific substrates.

Comparison with Functionally Similar Compounds

This compound vs. 5-Oxoproline
Property This compound 5-Oxoproline (Pyroglutamic Acid)
Structure Linear fatty acid Cyclic lactam (glutamic acid derivative)
Function Lipid signaling (hypothesized) Gamma-glutamyl cycle, antioxidant roles
Synthesis Fatty acid oxidation Cyclization of glutamic acid

Key Insights :

  • Despite sharing a C5 ketone, 5-oxoproline’s cyclic structure enables distinct roles in amino acid metabolism, contrasting with this compound’s putative membrane-related functions.
This compound vs. 5-Acetylsalicylic Acid
Property This compound 5-Acetylsalicylic Acid
Functional Group Ketone Acetyl ester
Bioactivity Underexplored Anti-inflammatory, COX inhibition

Key Insights :

  • The acetyl group in 5-acetylsalicylic acid enhances electrophilicity for covalent enzyme inhibition, whereas the ketone in this compound may mediate reversible interactions.

Research Challenges and Analytical Considerations

  • Synthesis Complexity: Analogous to 5-oxohexenoic acid, synthesizing this compound may require stereochemical control, as seen in cyclization reactions .
  • Analytical Limitations: Chemical analysis of such compounds can yield ambiguous results due to structural similarities among fatty acid derivatives, as noted in .
  • Data Gaps : The absence of direct studies on this compound in the provided evidence necessitates extrapolation from structurally related compounds.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Oxomyristic acid, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves oxidation of myristic acid using controlled enzymatic (e.g., cytochrome P450 systems) or chemical oxidants (e.g., Jones reagent). To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst ratios) and validate purity via HPLC (>98%) and NMR spectroscopy (e.g., δ 2.4 ppm for ketone protons). Include step-by-step protocols in supplementary materials, adhering to guidelines for experimental replication .

Q. Which analytical techniques are most effective for characterizing this compound, and what are their limitations?

  • Methodological Answer :

  • GC-MS : Ideal for volatile derivatives but requires derivatization (e.g., silylation), which may introduce artifacts .
  • NMR : Provides structural confirmation but demands high purity (>95%) to avoid signal overlap .
  • LC-HRMS : Detects trace impurities but is cost-intensive and requires calibration with authentic standards .
    Cross-validate results using at least two complementary techniques to address limitations .

Q. What are the best practices for conducting a systematic literature review on this compound?

  • Methodological Answer :

  • Use Boolean searches in PubMed, Web of Science, and Scopus with terms like "this compound AND biosynthesis" or "this compound AND metabolic pathways."
  • Filter results by publication date (e.g., last 10 years) and study type (e.g., in vitro, in vivo).
  • Track references using Zotero or EndNote, and critically appraise studies for bias (e.g., sample size, controls) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell lines (e.g., HEK293 vs. HepG2) or dosage ranges .
  • Experimental cross-validation : Replicate conflicting assays (e.g., enzyme inhibition vs. transcriptional profiling) under standardized conditions .
  • Mechanistic studies : Use CRISPR knockouts or isotopic tracers to isolate specific pathways (e.g., β-oxidation vs. ketone body synthesis) .

Q. What strategies should be employed to investigate the metabolic pathways involving this compound using isotopic labeling?

  • Methodological Answer :

  • Isotope selection : Use 13C^{13}\text{C}-labeled this compound to track carbon flux via LC-MS or 2H^{2}\text{H} for NMR-based metabolic profiling .
  • Time-course experiments : Collect samples at intervals (e.g., 0, 6, 24 hours) to map turnover rates in model systems (e.g., liver microsomes) .
  • Data integration : Combine isotopic data with transcriptomics (RNA-seq) to correlate metabolite levels with gene expression .

Q. How should researchers design experiments to assess the role of this compound in lipid-mediated signaling pathways?

  • Methodological Answer :

  • Model systems : Use lipidomics platforms (e.g., MALDI-TOF) to quantify this compound in membrane rafts of primary cells vs. cancer lines .
  • Pharmacological inhibition : Apply acyl-CoA synthetase inhibitors (e.g., Triacsin C) to disrupt incorporation into phospholipids .
  • Functional assays : Measure downstream effects (e.g., NF-κB activation) via luciferase reporters and validate with siRNA knockdowns .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in toxicity studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50} values .
  • Error analysis : Report confidence intervals (95% CI) and use ANOVA for multi-group comparisons (e.g., control vs. treated cohorts) .
  • Sensitivity testing : Assess outliers via Grubbs’ test and confirm with replicate experiments .

Q. How can researchers address variability in this compound quantification across different laboratories?

  • Methodological Answer :

  • Inter-lab calibration : Share certified reference materials (CRMs) and standard operating procedures (SOPs) .
  • Blinded analysis : Have samples analyzed independently by multiple labs and compare coefficients of variation (CV < 15%) .
  • Method harmonization : Adopt consensus guidelines from organizations like AOAC International .

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